Butyl isocyanate

Physical Chemistry Process Safety Volatility

Butyl isocyanate (CAS 111-36-4) is an aliphatic monoisocyanate liquid with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol. It is a colorless, moisture-sensitive liquid with a characteristic pungent odor, and its primary applications are as a reactive intermediate in the synthesis of pharmaceuticals, pesticides, and polymers.

Molecular Formula C5H9NO
CH3(CH2)3NCO
C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 111-36-4
Cat. No. B149574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl isocyanate
CAS111-36-4
Synonyms1-Isocyanato-butane;  Isocyanic acid butyl ester;  1-Isocyanatobutane;  n-Butyl isocyanate
Molecular FormulaC5H9NO
CH3(CH2)3NCO
C5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCCCN=C=O
InChIInChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3
InChIKeyHNHVTXYLRVGMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.4X10+3 mg/L at 25 °C (est)
SLIGHTLY SOL IN WATER
Solubility in water: reaction

Butyl Isocyanate (CAS 111-36-4): Procurement Guide for Scientific and Industrial Applications


Butyl isocyanate (CAS 111-36-4) is an aliphatic monoisocyanate liquid with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It is a colorless, moisture-sensitive liquid with a characteristic pungent odor, and its primary applications are as a reactive intermediate in the synthesis of pharmaceuticals, pesticides, and polymers . This compound is a volatile and flammable liquid, classified as a highly toxic substance with acute inhalation and oral toxicity .

Why Generic Substitution of Butyl Isocyanate (CAS 111-36-4) is Not a Straightforward Option


Alkyl isocyanates, while sharing a common functional group, are not interchangeable due to significant differences in their physical properties, reactivity, toxicity profiles, and the performance of their downstream products [1]. The length of the alkyl chain directly influences volatility, boiling point, and the lipophilicity of the final product . Furthermore, the decomposition mechanisms and polymerization yields vary considerably, making a butyl-substituted isocyanate a unique and non-fungible building block [2]. A simple substitution without rigorous re-evaluation can lead to altered reaction kinetics, reduced yields, and unexpected toxicity in the final application [3].

Butyl Isocyanate (CAS 111-36-4): A Quantitative Comparison Against Key Analogs


Butyl Isocyanate Exhibits a Markedly Higher Boiling Point and Lower Vapor Pressure than Ethyl Isocyanate

Butyl isocyanate demonstrates significantly lower volatility compared to the shorter-chain ethyl isocyanate. This is evidenced by a 55°C higher boiling point (115°C vs. 60°C) and a more than tenfold lower vapor pressure (17.6 mmHg vs. 200 mmHg at 25°C) [1]. This translates to a much lower airborne concentration at a given temperature, which is a critical factor for handling safety and process control.

Physical Chemistry Process Safety Volatility

Inhalation Toxicity of Butyl Isocyanate is Substantially Lower than That of Methyl Isocyanate

While all isocyanates are hazardous, butyl isocyanate's acute inhalation toxicity is orders of magnitude lower than that of the highly volatile and notoriously toxic methyl isocyanate. The 1-hour LC50 for n-butyl isocyanate in rats is 3.8 ppm, whereas methyl isocyanate's 4-hour LC50 in rats is approximately 5 ppm [1]. Critically, the vapor pressure of methyl isocyanate is ~348 mmHg at 20°C [2], making it far more likely to reach lethal airborne concentrations in the event of a release compared to butyl isocyanate's 17.6 mmHg vapor pressure at 25°C.

Toxicology Occupational Safety Risk Assessment

Butyl Isocyanate Decomposes via a Unique Unimolecular Pathway, Unlike Shorter-Chain Analogs

The thermal decomposition of alkyl isocyanates is highly dependent on chain length. At high temperatures (380-530°C), t-butyl isocyanate decomposes almost exclusively via a unimolecular route to yield isobutene and isocyanic acid (HNCO) [1]. In stark contrast, ethyl and isopropyl isocyanates undergo a competing free-radical chain mechanism that produces a complex mixture of gases including CO, CH4, HCN, and CH3CN [1]. This mechanistic divergence has significant implications for safety and product purity.

Chemical Stability Thermal Decomposition Mechanistic Studies

Polymerization Yield of n-Butyl Isocyanate is Significantly Lower than n-Hexyl Isocyanate Under Identical Conditions

Under a specific catalytic system (rare earth Schiff base complexes at room temperature), the polymer yield of n-butyl isocyanate (PBNCO) is 45.5%, which is considerably lower than the yield achieved with n-hexyl isocyanate (PHNCO), which is 74.0% under identical conditions [1]. This indicates that butyl isocyanate is a less reactive monomer for this particular polymerization method, which may be an advantage or disadvantage depending on the desired application.

Polymer Chemistry Materials Science Catalysis

Butyl Isocyanate is the Designated Intermediate for High-Yield Benomyl Fungicide Synthesis

Butyl isocyanate is specifically and non-substitutably required for the industrial-scale synthesis of the fungicide benomyl. A patent details a high-yield synthesis where n-butyl isocyanate is reacted with carbendazim to produce benomyl at a yield of 91.9-92.3% [1]. The specific alkyl chain length of butyl isocyanate is essential for the desired physicochemical properties and biological activity of the final fungicide product; substituting with ethyl or propyl isocyanate would result in an entirely different compound with altered efficacy.

Agrochemical Synthesis Process Chemistry Patent Literature

Defined Application Scenarios for Butyl Isocyanate (CAS 111-36-4) Based on Empirical Evidence


Synthesis of Benomyl Fungicide

Procurement of butyl isocyanate is essential for the established, high-yield (over 90%) industrial synthesis of benomyl fungicide, as detailed in patent literature [1]. In this process, butyl isocyanate is reacted with carbendazim, and the specific butyl chain is required for the final product's identity and bioactivity. No other alkyl isocyanate can be substituted in this route without developing an entirely new and untested product.

Development of Specialty Polymers with Controlled Reactivity

For polymer chemists seeking a monomer with a moderate, controlled reactivity for the synthesis of nylon-1 derivatives, butyl isocyanate offers a quantifiably different polymerization rate compared to higher alkyl isocyanates like n-hexyl isocyanate [1]. Under specific rare-earth catalysis, it yields 45.5% polymer, providing a valuable option when a slower, more manageable polymerization process is required for achieving specific material properties.

Processes with High-Temperature or Thermal Degradation Risk

In any chemical process or application where exposure to elevated temperatures (380-530°C) is possible, butyl isocyanate's unique unimolecular decomposition pathway to isobutene and HNCO offers a distinct safety and engineering advantage [1]. This contrasts with the complex and hazardous free-radical decomposition products of ethyl or propyl isocyanate, making butyl isocyanate a more predictable and potentially safer choice for high-temperature syntheses.

Applications Where Lower Volatility is a Critical Process Requirement

For laboratories and industrial facilities where minimizing airborne exposure and enhancing process safety are paramount, butyl isocyanate's 11.4x lower vapor pressure compared to ethyl isocyanate is a decisive factor [1]. This lower volatility directly translates to a reduced risk of inhalation exposure and flammability, making it the preferred choice over more volatile alkyl isocyanates for large-scale or long-duration reactions.

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